2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is a chemical compound known for its role as a color developing agent in photographic processesThis compound is used in the development of color films, where it plays a crucial role in forming color dye molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves the reaction of 4-amino-3-methylphenyl ethylamine with ethylene oxide, followed by sulfonation with sulfuric acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Widely used in the photographic industry for color film development.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves its role as a developing agent in photographic processes. After reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule. This process is crucial for the development of color images in photographic films .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Color Developing Agent 1: Another developing agent used in photographic processes.
Color Developing Agent 2: Similar in function but with different chemical properties.
Color Developing Agent 4: Used in specific photographic processes with unique characteristics.
Uniqueness
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is unique due to its specific chemical structure, which provides optimal performance in color development processes. Its ability to form stable color dye molecules makes it a preferred choice in the photographic industry .
Eigenschaften
Molekularformel |
C11H17N2O4S- |
---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-[2-(4-amino-3-methylphenyl)ethylamino]ethyl sulfate |
InChI |
InChI=1S/C11H18N2O4S/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-17-18(14,15)16/h2-3,8,13H,4-7,12H2,1H3,(H,14,15,16)/p-1 |
InChI-Schlüssel |
PAKRTBVWAWXANG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCNCCOS(=O)(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.